Phenyl Vinyl Sulfone: A Comprehensive Technical Guide for Researchers
Phenyl Vinyl Sulfone: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical properties, structure, reactivity, and biological significance of phenyl vinyl sulfone, a versatile compound in organic synthesis and drug discovery.
Introduction
Phenyl vinyl sulfone (PVS) is a synthetic organic compound featuring a vinyl group attached to a phenylsulfonyl moiety. This unique structure imparts a high degree of reactivity, making it a valuable building block in a variety of chemical transformations. Its utility extends from being a versatile reagent in academic research to a key intermediate in the synthesis of pharmaceuticals and advanced materials. For drug development professionals, PVS is of particular interest due to its function as a potent and irreversible inhibitor of cysteine proteases, a class of enzymes implicated in numerous disease states. This guide provides a detailed overview of the core chemical and physical properties of phenyl vinyl sulfone, its structural characteristics, key experimental protocols, and its mechanism of action in biological systems.
Chemical Structure and Identification
The structural identity of phenyl vinyl sulfone is well-defined by its systematic nomenclature and various chemical identifiers. These are crucial for accurate documentation and retrieval of information in chemical databases.
| Identifier | Value |
| IUPAC Name | ethenylsulfonylbenzene[1] |
| CAS Number | 5535-48-8[2] |
| Molecular Formula | C₈H₈O₂S[1] |
| SMILES | C=CS(=O)(=O)C1=CC=CC=C1[1] |
| InChI | InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 |
| InChIKey | UJTPZISIAWDGFF-UHFFFAOYSA-N |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of phenyl vinyl sulfone is essential for its handling, application in reactions, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 168.21 g/mol | [1] |
| Appearance | White to off-white or tan crystalline powder/solid | [2][3] |
| Melting Point | 67-69 °C (lit.) | [2] |
| Boiling Point | 267.16°C (rough estimate) | [4] |
| Density | 1.2660 g/cm³ (rough estimate) | [4] |
| Solubility | Soluble in most common organic solvents. | [2] |
| logP | 1.11 | [5] |
Note: The boiling point and density are estimated values and should be used with caution. Experimental verification is recommended for precise applications.
Spectroscopic Data
Spectroscopic data are fundamental for the structural confirmation and purity assessment of phenyl vinyl sulfone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃, δ): 7.85 (m, 2H, aromatic), 7.55 (m, 3H, aromatic), 6.75 (dd, 1H, J = 10 and 17 Hz, olefinic), 6.33 (d, 1H, J = 17 Hz, olefinic), 5.96 (d, 1H, J = 10 Hz, olefinic).[6]
-
¹³C NMR: The carbon spectrum provides further confirmation of the molecular structure. A representative spectrum can be found in various chemical databases.[7]
Infrared (IR) Spectroscopy
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IR (CHCl₃, cm⁻¹): 3020, 1445, 1380, 1315, 1145, 1080, and 965.[6] The strong absorptions at approximately 1315 cm⁻¹ and 1145 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfone group, respectively.
Mass Spectrometry (MS)
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GC-MS: The mass spectrum of phenyl vinyl sulfone shows a molecular ion peak (M⁺) at m/z 168, corresponding to its molecular weight.[1] Key fragmentation patterns include the loss of the vinyl group and cleavage of the phenyl-sulfur bond.
Chemical Reactivity and Synthetic Applications
Phenyl vinyl sulfone's reactivity is dominated by the electrophilic nature of its carbon-carbon double bond, which is activated by the strongly electron-withdrawing phenylsulfonyl group. This makes it an excellent substrate for a variety of nucleophilic and cycloaddition reactions.
Michael Addition
Phenyl vinyl sulfone is a highly effective Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles, including thiols, amines, and carbanions. This reaction is a cornerstone of its synthetic utility.
This protocol describes a general procedure for the base-catalyzed Michael addition of a thiol to phenyl vinyl sulfone.
Materials:
-
Phenyl vinyl sulfone
-
Thiol (e.g., thiophenol)
-
Triethylamine (Et₃N) or another suitable base
-
Solvent (e.g., dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve phenyl vinyl sulfone (1 equivalent) in the chosen solvent.
-
Add the thiol (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of triethylamine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the base.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: General workflow for the Michael addition reaction of phenyl vinyl sulfone.
Diels-Alder Reaction
As a dienophile, phenyl vinyl sulfone participates in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. The phenylsulfonyl group can often be removed reductively in subsequent steps, making phenyl vinyl sulfone a useful acetylene or ethylene equivalent in organic synthesis.[6]
This protocol outlines a typical procedure for the Diels-Alder reaction between phenyl vinyl sulfone and cyclopentadiene.
Materials:
-
Phenyl vinyl sulfone
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Solvent (e.g., toluene or xylene)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenyl vinyl sulfone (1 equivalent) in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (1.1-1.5 equivalents) to the cooled solution. Caution: Cyclopentadiene dimerizes at room temperature, so it should be used shortly after preparation.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel or by recrystallization.
Caption: Schematic of the Diels-Alder reaction involving phenyl vinyl sulfone.
Biological Activity and Mechanism of Action
Phenyl vinyl sulfone and its derivatives have garnered significant attention in medicinal chemistry, primarily as inhibitors of cysteine proteases.
Cysteine Protease Inhibition
Phenyl vinyl sulfone acts as an irreversible inhibitor of cysteine proteases, such as cathepsins.[4][8] The mechanism of inhibition involves a covalent modification of the active site cysteine residue. The catalytic cysteine thiolate attacks the β-carbon of the vinyl group in a Michael-type addition, forming a stable thioether linkage. This covalent bond formation permanently inactivates the enzyme.
Caption: Covalent inhibition of a cysteine protease by phenyl vinyl sulfone.
Impact on Signaling Pathways
The inhibition of specific cysteine proteases by phenyl vinyl sulfone can have significant downstream effects on various cellular signaling pathways.
-
Inflammation and Immunity: Cathepsins play crucial roles in inflammatory and immune responses. For instance, cathepsin S is involved in antigen presentation. Inhibition of cathepsins by vinyl sulfones can modulate these pathways.[9] Phenyl vinyl sulfone derivatives have also been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system, thereby reducing the release of pro-inflammatory cytokines like IL-1β.[10]
-
Neuroprotection: The inhibition of cathepsin S by a vinyl sulfone inhibitor has been shown to have neuroprotective effects in a mouse model of traumatic brain injury by reducing inflammation and neuronal degeneration.[1]
-
NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some studies suggest that the anti-inflammatory effects of cysteine protease inhibitors may be mediated, in part, through the modulation of the NF-κB pathway.[11] The degradation of IκB, an inhibitor of NF-κB, is a proteasome-dependent process, and while phenyl vinyl sulfone primarily targets cysteine proteases, the intricate crosstalk between different proteolytic systems suggests a potential indirect influence on NF-κB signaling.
Caption: Potential signaling pathways modulated by phenyl vinyl sulfone.
Conclusion
Phenyl vinyl sulfone is a versatile and powerful tool in the arsenal of chemists and pharmacologists. Its well-defined chemical properties and predictable reactivity make it an ideal substrate for constructing complex molecular architectures. For researchers in drug development, its ability to irreversibly inhibit cysteine proteases offers a promising avenue for the design of novel therapeutics for a range of diseases, from parasitic infections to inflammatory disorders and neurodegenerative conditions. A thorough understanding of its chemical behavior and biological mechanism of action, as detailed in this guide, is paramount for harnessing its full potential in future research and development endeavors.
References
- 1. Inhibition of cathepsin S produces neuroprotective effects after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenyl vinyl sulfone 99 5535-48-8 [sigmaaldrich.com]
- 3. Phenyl vinyl sulfone, 99+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Synthesis and kinetic evaluation of ethyl acrylate and vinyl sulfone derived inhibitors for human cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phenyl vinyl sulfone(5535-48-8) 13C NMR spectrum [chemicalbook.com]
- 8. Novel peptidyl aryl vinyl sulfones as highly potent and selective inhibitors of cathepsins L and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of NFKB signaling retards eosinophilic dermatitis in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
